Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

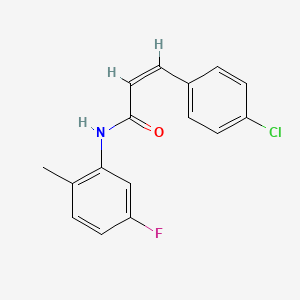

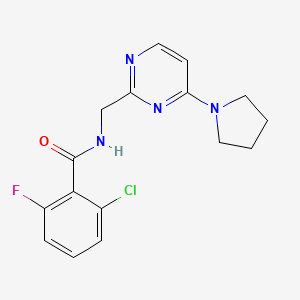

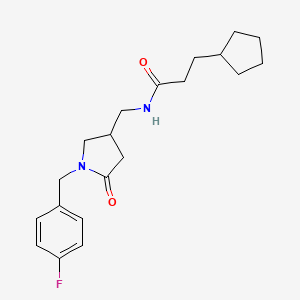

“Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate” is a chemical compound with the CAS Number: 2241138-49-6 . It is a highly reactive organic compound that has gained significant attention in recent years due to its unique properties that make it a promising candidate for various fields of research and industry.

Molecular Structure Analysis

The molecular structure of “Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate” can be represented by the Inchi Code: 1S/C13H9NO2S2/c1-16-13(15)11-10(7-18-12(11)14-8-17)9-5-3-2-4-6-9/h2-7H,1H3 . The molecular weight of this compound is 275.35 .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate” include a molecular weight of 275.35 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

This compound has been studied for its potential in combating microbial infections. It’s part of a class of thiophene derivatives that have shown effectiveness against a range of bacteria and fungi. For instance, certain thiophene analogues exhibit potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species such as Candida albicans .

Antioxidant Properties

In the realm of oxidative stress research, Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate derivatives may offer antioxidant capabilities. This is crucial in the development of treatments for diseases caused by oxidative damage at the cellular level .

Anticancer Activity

The compound’s derivatives have been synthesized and evaluated for their anticancer properties. Specifically, they have been tested against human lung cancer cell lines, showing promising results in inhibiting cancer cell proliferation .

Anticorrosion Potential

In materials science, the anticorrosion activity of thiophene derivatives, including this compound, is of significant interest. They can be applied as coatings or additives to prevent metal corrosion, which has vast implications for industrial applications .

Chemical Synthesis

This compound is also valuable in chemical synthesis, serving as a building block for creating various chemical entities. Its structure allows for modifications that can lead to the development of new compounds with desired properties .

Biotechnological Research

In biotechnology, the compound’s derivatives could be utilized in the design of new biological assays or as part of the development process for biologically active molecules. This can aid in the discovery of novel bioactive compounds .

Agricultural Applications

While specific applications in agriculture are not directly mentioned in the available literature, thiophene derivatives often play a role in the development of new agrochemicals. Their potential use could be in creating pesticides or herbicides that target specific pests or weeds without harming crops .

Eigenschaften

IUPAC Name |

methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S2/c1-16-13(15)11-10(7-18-12(11)14-8-17)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBDUVGOXMWXIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CC=C2)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2602467.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2602468.png)

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602471.png)

![3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2602475.png)